molecular formula C21H21PS B1618346 Tris(4-methylphenyl)phosphine sulfide CAS No. 6224-65-3

Tris(4-methylphenyl)phosphine sulfide

Cat. No.: B1618346
CAS No.: 6224-65-3
M. Wt: 336.4 g/mol
InChI Key: ITFYRQZRIAGVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-methylphenyl)phosphine sulfide is an organophosphorus compound with the chemical formula (C₇H₇)₃PS It is a derivative of tris(4-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-methylphenyl)phosphine sulfide can be synthesized through the reaction of tris(4-methylphenyl)phosphine with elemental sulfur. The reaction typically involves mixing the phosphine with sulfur in an appropriate solvent, such as toluene or dichloromethane, under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the phosphine to the sulfide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylphenyl)phosphine sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Elemental selenium or tellurium can be used for chalcogen substitution reactions.

Major Products Formed

    Oxidation: Tris(4-methylphenyl)phosphine oxide.

    Reduction: Tris(4-methylphenyl)phosphine.

    Substitution: Tris(4-methylphenyl)phosphine selenide or telluride.

Scientific Research Applications

Tris(4-methylphenyl)phosphine sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which tris(4-methylphenyl)phosphine sulfide exerts its effects is primarily through its role as a ligand in metal complexes. The phosphorus atom in the compound can coordinate with metal ions, forming stable complexes that can participate in various catalytic and biological processes. The sulfur atom can also interact with metal centers, influencing the reactivity and stability of the complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-methylphenyl)phosphine sulfide is unique due to its specific electronic and steric properties imparted by the sulfur atom and the 4-methylphenyl groups. These properties influence its reactivity and the stability of its metal complexes, making it distinct from its oxygen and selenium analogs .

Properties

IUPAC Name

tris(4-methylphenyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21PS/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFYRQZRIAGVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211290
Record name Phosphine sulfide, tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6224-65-3
Record name Phosphine sulfide, tris(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine sulfide, tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(4-methylphenyl)phosphine sulfide
Reactant of Route 2
Reactant of Route 2
Tris(4-methylphenyl)phosphine sulfide
Reactant of Route 3
Reactant of Route 3
Tris(4-methylphenyl)phosphine sulfide
Reactant of Route 4
Tris(4-methylphenyl)phosphine sulfide
Reactant of Route 5
Reactant of Route 5
Tris(4-methylphenyl)phosphine sulfide
Reactant of Route 6
Tris(4-methylphenyl)phosphine sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.